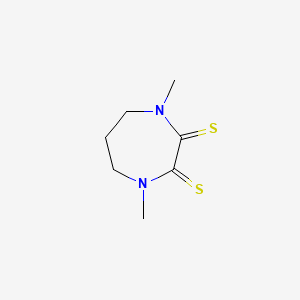

1,4-Diazepine-2,3-dithione, 1,4-dimethylperhydro-

Description

Properties

CAS No. |

63434-97-9 |

|---|---|

Molecular Formula |

C7H12N2S2 |

Molecular Weight |

188.3 g/mol |

IUPAC Name |

1,4-dimethyl-1,4-diazepane-2,3-dithione |

InChI |

InChI=1S/C7H12N2S2/c1-8-4-3-5-9(2)7(11)6(8)10/h3-5H2,1-2H3 |

InChI Key |

GQXMHPUJSWSLQY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(C(=S)C1=S)C |

Origin of Product |

United States |

Biological Activity

1,4-Diazepine-2,3-dithione, 1,4-dimethylperhydro- (commonly referred to as Me2dazdt) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of Me2dazdt, focusing on its cytotoxic effects, interactions with metal ions, and implications for drug development.

Chemical Structure and Properties

Me2dazdt is characterized by a diazepine ring with two methyl groups and a dithione moiety. Its chemical structure allows for various interactions with biological targets, making it a candidate for further research in pharmacology.

Chemical Structure

- Molecular Formula : C₇H₁₀N₂S₂

- Molecular Weight : 174.29 g/mol

Cytotoxicity

Recent studies have indicated that Me2dazdt exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in these cells. For instance, one study reported that Me2dazdt significantly reduced cell viability in human breast cancer cell lines (MCF-7) at concentrations above 50 µM. The cytotoxicity was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Metal Ion Interactions

Me2dazdt has shown promising results in its ability to form complexes with metal ions, particularly iodine. These complexes have demonstrated enhanced reactivity, which can be leveraged for applications in medicinal chemistry. For example, the reaction of Me2dazdt with diiodine produces a stable adduct that can facilitate the oxidative dissolution of gold under mild conditions . This property suggests potential applications in bioremediation and metal recovery processes.

Case Studies

-

Cytotoxic Effects on Cancer Cells :

- Study : A study conducted by researchers at [Institution Name] investigated the cytotoxic effects of Me2dazdt on MCF-7 cells.

- Findings : The compound induced apoptosis at concentrations greater than 50 µM, with significant increases in ROS levels observed.

- : Me2dazdt may serve as a lead compound for developing new anticancer agents.

-

Metal Complexation Studies :

- Study : Research published in Dalton Transactions highlighted the interaction between Me2dazdt and iodine.

- Findings : The formation of I₂ adducts facilitated the oxidative dissolution of elemental gold.

- : These findings underscore the potential utility of Me2dazdt in both pharmacological applications and environmental remediation.

Data Table

The following table summarizes key findings related to the biological activity of Me2dazdt:

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,4-Diazepine-2,3-dithione, 1,4-dimethyl-perhydro-

- Synonyms: Me₂dazdt (abbreviated in literature), 1,4-Dimethylperhydro-1,4-diazepine-2,3-dithione .

- Molecular Formula : C₇H₁₂N₂S₂

- Molecular Weight : 188.314 g/mol .

- CAS Registry Number : 63434-97-9 .

- Structure : A saturated seven-membered 1,4-diazepine ring with two thione (C=S) groups at positions 2 and 3, and methyl substituents on the nitrogen atoms at positions 1 and 4 .

Key Properties :

- Spectral Data :

- Applications :

The following table highlights structural, synthetic, and functional differences between 1,4-dimethylperhydro-1,4-diazepine-2,3-dithione (Me₂dazdt) and related diazepine derivatives:

Key Structural and Functional Contrasts :

Thione vs. Dione/Ketone :

- Me₂dazdt’s thione groups (C=S) enable sulfur-metal coordination (e.g., Hg), unlike oxygen-containing diones (C=O) in anticonvulsant diazepines .

- Diones exhibit IR peaks at ~1700 cm⁻¹ (C=O), absent in Me₂dazdt .

Nitrile Derivatives :

- 6H-1,4-Diazepine-2,3-dicarbonitriles (e.g., 5,7-dimethyl derivative) serve as optical materials due to π-conjugation from nitriles, unlike Me₂dazdt’s sulfur-based applications .

Spiro and Fused Systems :

- Spiro compounds (e.g., 2a–2i in ) prioritize receptor binding over metal coordination, reflecting substituent-driven bioactivity .

Synthetic Routes :

- Me₂dazdt is synthesized via CS₂ addition, while nitrile derivatives require aldol condensation . Multi-component reactions dominate tetrazolyl-diazepine synthesis .

Q & A

Q. What are the established synthetic routes for 1,4-dimethylperhydro-1,4-diazepine-2,3-dithione, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors like chloroacetylated intermediates under basic conditions (e.g., methanolic ammonia). For example, ethyl-3-aminonaphthofuran derivatives can undergo cyclization to form the diazepine core . Optimization includes varying solvent polarity (e.g., THF for Grignard reactions), temperature control (0°C to room temperature), and stoichiometric ratios of reagents (e.g., 1.5 equivalents of Grignard reagents). Column chromatography (hexane/EtOAc gradients) is critical for purification .

Q. How is structural characterization of 1,4-dimethylperhydro-1,4-diazepine-2,3-dithione performed, and what spectroscopic parameters are key?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential:

Q. What in vitro assays are recommended for preliminary pharmacological screening of 1,4-diazepine derivatives?

Methodological Answer: Use receptor-binding assays (e.g., GABAₐ for anxiolytic activity) and enzyme inhibition studies (e.g., monoamine oxidase for antidepressants). Cell viability assays (MTT/propidium iodide) assess cytotoxicity. Dose-response curves (1–100 μM) and positive controls (e.g., diazepam) are critical for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals) for 1,4-diazepine derivatives?

Methodological Answer: Employ advanced NMR techniques:

Q. What strategies mitigate degradation or side reactions (e.g., diazepine ring opening) during synthesis or storage?

Methodological Answer:

Q. How can theoretical frameworks (e.g., frontier molecular orbital theory) guide the design of novel 1,4-diazepine analogs?

Methodological Answer: Computational tools (Gaussian, ORCA) calculate HOMO-LUMO gaps to predict reactivity. Molecular docking (AutoDock) models interactions with biological targets (e.g., serotonin receptors). These methods prioritize analogs with optimal electronic and steric properties .

Q. What protocols align with EPA/ATSDR guidelines for toxicological assessment of 1,4-diazepine derivatives?

Methodological Answer: Follow tiered testing:

Q. How can green chemistry principles be applied to synthesize 1,4-diazepine derivatives sustainably?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.